Cas no 2138166-12-6 (2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid)
2138166-12-6 structure
Product Name:2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid
CAS-nummer:2138166-12-6
MF:C12H11NO3S
MW:249.285641908646
CID:6206491
PubChem ID:165450026
Update Time:2025-05-24
2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-[4-(3-methoxy-1,2-thiazol-4-yl)phenyl]acetic acid
- EN300-715156
- 2138166-12-6
- 2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid
-
- Inchi: 1S/C12H11NO3S/c1-16-12-10(7-17-13-12)9-4-2-8(3-5-9)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
- InChI-sleutel: SLRRDHYCARDUSQ-UHFFFAOYSA-N
- LACHT: S1C=C(C(=N1)OC)C1C=CC(CC(=O)O)=CC=1
Berekende eigenschappen
- Exacte massa: 249.04596439g/mol
- Monoisotopische massa: 249.04596439g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 267
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 87.7Ų
2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715156-1.0g |
2-[4-(3-methoxy-1,2-thiazol-4-yl)phenyl]acetic acid |
2138166-12-6 | 1g |
$0.0 | 2023-06-07 |
2-[4-(3-Methoxy-1,2-thiazol-4-yl)phenyl]acetic acid Gerelateerde literatuur
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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